N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
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Overview
Description
N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a heterocyclic compound that contains a thieno[2,3-c]pyridine core This compound is of significant interest due to its potential pharmacological and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via acylation reactions using reagents like 3,4-dichlorobenzoyl chloride.
Acetylation: The final step involves the acetylation of the thieno[2,3-c]pyridine derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thieno[2,3-c]pyridine core can act as a kinase inhibitor, interacting with the ATP-binding site of kinases and inhibiting their activity . This interaction can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in the position of the sulfur atom and the nature of the substituents.
Thiophene Derivatives: Compounds containing the thiophene ring system, which exhibit a variety of biological activities.
Uniqueness
N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to the presence of the dichlorobenzoyl group, which can enhance its biological activity and selectivity . The specific arrangement of atoms in this compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
Properties
CAS No. |
914644-24-9 |
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Molecular Formula |
C16H10Cl2N2O2S |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N-[3-(3,4-dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-8(21)20-16-14(10-4-5-19-7-13(10)23-16)15(22)9-2-3-11(17)12(18)6-9/h2-7H,1H3,(H,20,21) |
InChI Key |
KJPQCDRJZCPGHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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